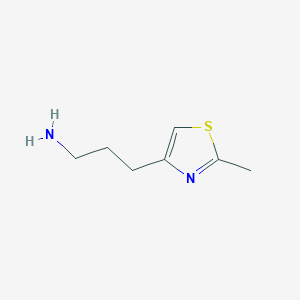
Phosphorobromidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorobromidic acid is a chemical compound that contains phosphorus, bromine, and oxygen atoms It is known for its reactivity and is used in various chemical processes and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphorobromidic acid can be synthesized through several methods. One common approach involves the reaction of phosphorus tribromide with water, which produces this compound and hydrogen bromide. The reaction conditions typically require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where phosphorus tribromide is reacted with water under controlled conditions. The process involves the use of specialized equipment to handle the corrosive nature of the reactants and products. The resulting this compound is then purified and stored for further use.
Análisis De Reacciones Químicas
Types of Reactions: Phosphorobromidic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where bromine atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield phosphine compounds.
Aplicaciones Científicas De Investigación
Phosphorobromidic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes, including the preparation of organophosphorus compounds.
Biology: It is studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphorobromidic acid involves its ability to interact with various molecular targets and pathways. It can act as a catalyst in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Phosphorobromidic acid can be compared with other similar compounds, such as:
Phosphoric Acid: Similar in structure but contains oxygen instead of bromine.
Phosphonic Acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Phosphinic Acid: Contains a phosphorus atom bonded to two oxygen atoms and one hydrogen atom.
Uniqueness: this compound is unique due to the presence of bromine, which imparts distinct chemical properties and reactivity compared to other phosphorus-containing acids. This makes it valuable for specific applications where bromine’s reactivity is advantageous.
Propiedades
Número CAS |
25758-00-3 |
|---|---|
Fórmula molecular |
BrH2O3P |
Peso molecular |
160.89 g/mol |
Nombre IUPAC |
bromophosphonic acid |
InChI |
InChI=1S/BrH2O3P/c1-5(2,3)4/h(H2,2,3,4) |
Clave InChI |
DWPHWVJZBHLVPI-UHFFFAOYSA-N |
SMILES canónico |
OP(=O)(O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
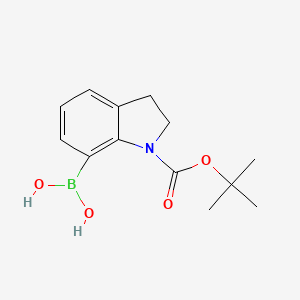
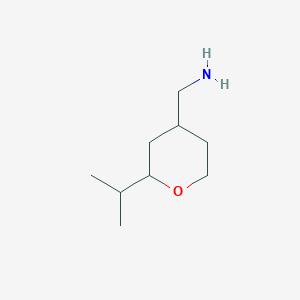
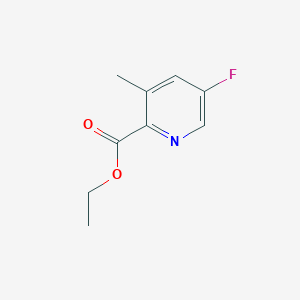
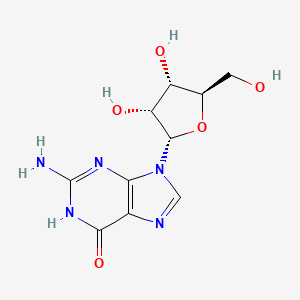

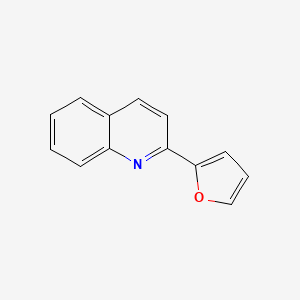
![Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate](/img/structure/B13027720.png)

![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)

